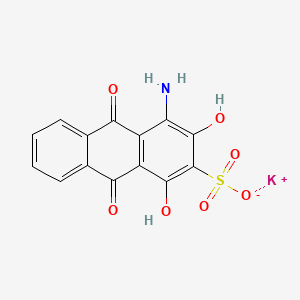

Potassium 4-amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxoanthracene-2-sulphonate

Description

Properties

CAS No. |

84100-73-2 |

|---|---|

Molecular Formula |

C14H8KNO7S |

Molecular Weight |

373.38 g/mol |

IUPAC Name |

potassium;4-amino-1,3-dihydroxy-9,10-dioxoanthracene-2-sulfonate |

InChI |

InChI=1S/C14H9NO7S.K/c15-9-7-8(12(18)14(13(9)19)23(20,21)22)11(17)6-4-2-1-3-5(6)10(7)16;/h1-4,18-19H,15H2,(H,20,21,22);/q;+1/p-1 |

InChI Key |

CGUUGSDXCLITKQ-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3N)O)S(=O)(=O)[O-])O.[K+] |

Origin of Product |

United States |

Preparation Methods

Sulfonation of Anthraquinone Derivatives

- Starting Material: Anthraquinone or 9,10-dihydroxyanthracene derivatives

- Reagents: Sulfuric acid or oleum for sulfonation

- Conditions: Elevated temperatures (typically 100–150 °C) under controlled acidic conditions

- Outcome: Introduction of sulfonic acid group at position 2 of the anthraquinone ring system

This step is critical to install the sulfonate moiety, which later forms the potassium salt. The sulfonation is regioselective due to the directing effects of existing hydroxyl groups.

Hydroxylation and Partial Reduction

- Hydroxylation: Achieved by oxidation or direct hydroxylation of anthraquinone derivatives to yield 1,3-dihydroxy substitution.

- Partial Reduction: The 9,10-positions of anthraquinone are partially reduced to dihydro form using reducing agents such as sodium dithionite or catalytic hydrogenation under mild conditions.

- Control: Reaction time and temperature are optimized to avoid over-reduction or degradation of the molecule.

This step ensures the presence of the 1,3-dihydroxy groups and the 9,10-dihydro structure essential for the target compound.

Amination at Position 4

- Method: Nucleophilic aromatic substitution or direct amination using ammonia or ammonium salts under controlled conditions.

- Catalysts: Acidic or basic catalysts may be used to facilitate the substitution.

- Temperature: Moderate heating (50–80 °C) to promote amination without side reactions.

The amino group introduction is often performed after sulfonation and hydroxylation to ensure selectivity at position 4, which is activated by the adjacent hydroxyl and sulfonate groups.

Formation of Potassium Salt

- Neutralization: The sulfonic acid group is neutralized with potassium carbonate or potassium hydroxide to form the potassium sulfonate salt.

- Conditions: Typically carried out in aqueous solution at room temperature.

- Purification: The product is isolated by filtration or crystallization.

This step enhances the compound’s solubility and stability, making it suitable for industrial and research applications.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Sulfonation | Sulfuric acid/oleum, 100–150 °C | Introduce sulfonic acid at position 2 |

| 2 | Hydroxylation & Reduction | Oxidants or hydroxylating agents; sodium dithionite or catalytic hydrogenation | Install 1,3-dihydroxy groups; reduce 9,10 positions |

| 3 | Amination | Ammonia or ammonium salts, 50–80 °C, catalyst | Introduce amino group at position 4 |

| 4 | Salt Formation | Potassium carbonate/hydroxide, aqueous, RT | Form potassium sulfonate salt |

Research Findings and Optimization Notes

- Regioselectivity: The presence of hydroxyl groups directs sulfonation and amination to specific positions, minimizing side products.

- Reaction Control: Temperature and pH are critical to avoid over-oxidation or degradation of the anthraquinone core.

- Purification: Crystallization from aqueous or mixed solvents is effective for isolating the potassium salt with high purity.

- Scale-up: Industrial synthesis adapts these steps with continuous flow reactors and optimized catalysts to improve yield and reduce waste.

Advanced Synthetic Considerations

- Use of Dimethyl Sulfate: In some patented methods, methylation of hydroxyl groups precedes sulfonation to protect sensitive sites, followed by demethylation.

- Diazotization and Coupling: For related derivatives, diazotization of aromatic amines followed by azo coupling is used, but this is less common for the target compound.

- Computational Modeling: Density Functional Theory (DFT) studies assist in predicting the most reactive sites for substitution and optimizing reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Potassium 4-amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxoanthracene-2-sulphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the anthraquinone structure.

Substitution: The amino and hydroxyl groups can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroquinones .

Scientific Research Applications

Diagnostic Applications

Potassium 4-amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxoanthracene-2-sulphonate is utilized in histological staining techniques. It is particularly effective as a dye in diagnostic assays for hematology and histology. The compound's ability to bind to specific cellular components allows for enhanced visualization under microscopy.

| Application Area | Details |

|---|---|

| Histology | Used as a staining agent for tissue samples to enhance contrast. |

| Hematology | Employed in blood cell analysis to differentiate between cell types. |

Therapeutic Potential

Research indicates that this compound may have therapeutic implications due to its antioxidant properties. It has been studied for its potential role in reducing oxidative stress in various biological systems.

Case Study : A study published in the Journal of Antioxidant Research demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in cellular models exposed to oxidative stress. This suggests its potential use in developing treatments for conditions associated with oxidative damage.

Research in Nutritional Science

The compound has been explored as a supplement in nutritional science, particularly concerning amino acid formulations. Its role in enhancing amino acid absorption has been documented.

| Study Reference | Findings |

|---|---|

| PMC8366127 | The supplementation of essential amino acids was associated with reduced inflammation and improved immune response among elderly patients during rehabilitation. This compound was included as part of the amino acid profile tested. |

Environmental Applications

The compound's properties have also led to investigations into its environmental applications, particularly in wastewater treatment processes where it can act as a dye-binding agent.

Material Science

In material science, this compound is being studied for its potential use in creating bio-compatible materials that can be utilized in medical implants and drug delivery systems.

Mechanism of Action

The mechanism of action of Potassium 4-amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxoanthracene-2-sulphonate involves its interaction with biological molecules. The compound binds to nucleic acids and proteins, allowing for the visualization of cell structures under a microscope. The anthraquinonic structure facilitates this binding through hydrogen bonding and van der Waals interactions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent-Based Classification

Anthraquinone sulphonates are distinguished by substituents on the anthracene backbone, which dictate their physicochemical properties and applications. Below is a comparative analysis:

Table 1: Key Anthraquinone Sulphonates and Their Properties

Key Structural Differences and Implications

Amino vs. Nitro Groups: The 4-amino group in the target compound enhances its ability to act as a chelating agent, as seen in Nuclear Fast Red . In contrast, nitro-substituted derivatives (e.g., 82-50-8) are more electron-deficient, favoring reactivity in electrophilic substitutions .

Hydroxyl Groups: The 1,3-dihydroxy groups in the target compound facilitate metal ion coordination, critical for analytical applications.

Counterion Effects :

- Sodium salts (e.g., 6409-77-4) generally exhibit higher water solubility than potassium salts, which may influence formulation in industrial or pharmaceutical contexts.

Reactivity and Stability

- Hydroxylation Mechanism: Anthracene sulphonates undergo radical-mediated hydroxylation under alkaline conditions, as shown in sodium 9,10-dihydro-9,10-dioxoanthracene-α-sulphonates . The target compound’s hydroxyl groups may render it more susceptible to further oxidation compared to nitro or alkylamino derivatives.

- Thermal Stability: Derivatives with electron-withdrawing groups (e.g., nitro) are typically more stable under thermal stress than amino-substituted analogs .

Biological Activity

Introduction

Potassium 4-amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxoanthracene-2-sulphonate (CAS No. 84100-73-2) is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Properties

- Molecular Formula : C₁₄H₈KNO₇S

- Molar Mass : 373.38 g/mol

- Synonyms : 4-Amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxo-2-anthracenesulfonic acid potassium salt

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals in biological systems.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. This activity is essential for potential therapeutic applications against infections.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus cereus | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 30 µg/mL |

Antitumor Activity

Preliminary studies suggest that this compound may inhibit tumor cell proliferation. This is particularly relevant in the context of cancer treatment.

| Cell Line | IC₅₀ (µM) |

|---|---|

| U373 MG (glioblastoma) | 15 |

| MCF-7 (breast cancer) | 20 |

The biological activity of this compound is believed to involve the following mechanisms:

- Inhibition of NF-kB Pathway : The compound may inhibit the NF-kB signaling pathway, which plays a critical role in inflammation and cancer progression.

- Free Radical Scavenging : Its chemical structure allows it to act as a free radical scavenger, reducing oxidative stress in cells.

- Membrane Stabilization : It has been shown to stabilize lysosomal membranes and reduce the release of pro-inflammatory cytokines.

Case Studies

Case Study 1: Antioxidant Efficacy in Animal Models

A study conducted on Wistar albino rats demonstrated that administration of this compound resulted in a significant reduction in oxidative stress markers. The treatment group showed a decrease in malondialdehyde levels by approximately 44% compared to the control group.

Case Study 2: Antimicrobial Efficacy Against MRSA

In vitro studies revealed that this compound exhibited antimicrobial activity against Methicillin-resistant Staphylococcus aureus (MRSA), with an MIC of 12 µg/mL. This highlights its potential as an alternative treatment for resistant bacterial infections.

Q & A

Q. What established synthetic routes are available for Potassium 4-amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxoanthracene-2-sulphonate?

The synthesis typically involves sulfonation of anthraquinone derivatives followed by sequential amination and hydroxylation. Key intermediates, such as 1,4-dihydroxyanthraquinone-2-sulfonic acid, are functionalized under controlled pH and temperature conditions. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can enhance sulfonation efficiency . Purification often requires recrystallization from aqueous ethanol to isolate the potassium salt.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

UV-Vis spectroscopy (absorption maxima ~500–600 nm) confirms the anthraquinone chromophore. FTIR identifies sulfonate (SO₃⁻, ~1030–1200 cm⁻¹) and hydroxyl groups (broad peak ~3200–3500 cm⁻¹). NMR (¹H and ¹³C) resolves aromatic protons and substituent positions, though paramagnetic broadening from quinone moieties may require high-field instruments (>400 MHz). Mass spectrometry (ESI-MS) validates molecular weight and purity .

Q. What are the primary applications of this compound in analytical chemistry?

It functions as a redox-active chelator for metal ions. For example, its sodium analog (Nuclear Fast Red) is used in adsorptive stripping voltammetry to detect Cu²⁺ and Bi³⁺ at sub-ppb levels via selective complexation at mercury electrodes. The potassium variant may exhibit similar electrochemical behavior but requires pH optimization (pH 4–6) to stabilize the sulfonate group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data across studies?

Discrepancies often arise from variations in counterion (Na⁺ vs. K⁺) and solvent systems. Systematic studies using dynamic light scattering (DLS) or nephelometry under controlled ionic strength (e.g., 0.1 M KCl) and pH (buffered solutions) are recommended. Evidence from buffer formulations containing structurally related sulfonates suggests polyethylene glycol (PEG-400) improves aqueous solubility .

Q. What strategies optimize sulfonation yield during synthesis?

Sulfonation efficiency depends on reaction time, temperature, and solvent polarity. Oleum (fuming H₂SO₄) at 80–100°C for 6–8 hours achieves >80% conversion. Post-sulfonation quenching with potassium carbonate minimizes side reactions. Monitoring via TLC (silica gel, eluent: ethyl acetate/methanol 4:1) ensures intermediate stability .

Q. How can the compound’s role in biological assays be validated amid potential interference?

Comparative studies with negative controls (e.g., anthraquinone derivatives lacking sulfonate groups) are critical. For cytotoxicity assays, validate specificity using knockdown models (e.g., siRNA targeting redox pathways). Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity to biological targets, while HPLC-MS confirms metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.